Dimefluthrin is a synthetic pyrethroid insecticide. [, , , ] Belonging to the class of polyfluorobenzyl pyrethroids, it is primarily used for its insecticidal and insect repellent properties. [, ] Dimefluthrin plays a crucial role in scientific research, particularly in studies focusing on vector control, insecticide efficacy, resistance mechanisms, and the development of new insect control strategies. [, , , ]
Dimefluthrin is a synthetic pyrethroid insecticide, primarily used for controlling mosquitoes and other pests. It is recognized for its effectiveness in pest management and has been developed as a novel agent in the field of insecticides. Dimefluthrin is classified under the group of compounds known as pyrethroids, which are synthetic analogs of natural pyrethrins derived from chrysanthemum flowers.
Dimefluthrin was developed by Sumitomo Chemical Company and has gained attention for its innovative approach to mosquito control, particularly in regions heavily affected by mosquito-borne diseases. Its chemical structure allows it to be effective at low concentrations, making it a desirable option for various applications.
Dimefluthrin is synthesized through a multi-step process involving specific chemical reactions. The synthesis begins with the reaction of (1R,3R)-2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarbonyl chloride with [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methanol. This reaction typically occurs in the presence of pyridine and tetrahydrofuran as solvents.
The molecular structure of Dimefluthrin features a cyclopropane ring with various substituents that contribute to its insecticidal properties. The presence of fluorine atoms enhances its potency and stability.
Dimefluthrin primarily undergoes hydrolysis and oxidation reactions due to its ester functional group.
These reactions are critical for understanding the degradation pathways of Dimefluthrin in environmental contexts.
Dimefluthrin acts on the nervous system of insects by modulating sodium channels. It binds to these channels and prolongs their opening, leading to persistent depolarization of the nerve membrane. This mechanism results in paralysis and eventual death of the target insect.
These properties are crucial for determining suitable formulations for agricultural or domestic use.
Dimefluthrin has a wide range of applications:
Dimefluthrin (DIM) exerts significant neurotoxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in synaptic clefts. In zebrafish (Danio rerio) larvae, DIM exposure reduces AChE activity by 40–65% in a concentration-dependent manner (0.2–0.8 μg/mL), leading to ACh accumulation and subsequent hyperstimulation of cholinergic receptors [2] [6]. This disruption propagates to dopaminergic pathways, as evidenced by transcriptional downregulation of syn2a (synapsin IIa), a gene essential for synaptic vesicle mobilization and neurotransmitter release [3] [6]. The resulting neurotransmission deficits manifest as impaired neuronal excitability and disrupted synaptic plasticity, which are conserved across mammalian models due to structural homology (70%) between zebrafish and human AChE catalytic sites [5] [9]. AChE inhibition also triggers secondary oxidative stress, amplifying neurotoxicity through mitochondrial dysfunction and caspase activation [7].
Table 1: AChE Activity and Neurotransmission Markers After Dimefluthrin Exposure
DIM Concentration (μg/mL) | AChE Activity Reduction (%) | syn2a Expression Change | Model Organism |
---|---|---|---|
0.2 | 40% | Mild downregulation | Zebrafish larvae |
0.4 | 52% | Significant downregulation | Zebrafish larvae |
0.8 | 65% | Severe downregulation | Zebrafish larvae |
DIM-induced dopaminergic dysfunction is behaviorally quantifiable through larval locomotor assays. Zebrafish exposed to 0.4 μg/mL DIM exhibit 60–70% reductions in swimming distance and velocity, indicative of motor deficits [3] [6]. These abnormalities correlate with altered dopamine receptor density and disrupted dopamine transporter (DAT) function, mirroring findings in mammalian models where pyrethroids reduce D1 receptor expression [6] [10]. Crucially, co-exposure with the dopamine D2 receptor agonist bromocriptine (BRO) rescues locomotor activity by 85–90%, confirming dopaminergic disruption as a primary mechanism [3] [6]. BRO’s efficacy stems from its ability to bypass DIM-impaired dopamine synthesis pathways and directly stimulate postsynaptic receptors, restoring basal ganglia-mediated motor control. This pharmacological rescue underscores the conserved role of dopamine signaling in DIM neurotoxicity across vertebrates and highlights receptor agonists as potential countermeasures.
Table 2: Bromocriptine Rescue Effects on DIM-Induced Behavioral Deficits
Behavioral Endpoint | DIM Alone (0.4 μg/mL) | DIM + Bromocriptine | Rescue Efficacy |
---|---|---|---|
Swimming distance | 70% reduction | 15% reduction | 85% restoration |
Mean velocity | 65% reduction | 10% reduction | 90% restoration |
Response to stimuli | Severely impaired | Mild impairment | 80% restoration |
Transgenic zebrafish models (Tg(elavl3:eGFP)) reveal DIM’s teratogenic effects on early neural development. Embryonic exposure (24–72 hours post-fertilization) to sublethal DIM concentrations (0.4 μg/mL) causes morphological aberrations in the olfactory bulb, including reduced axon elongation and aberrant synaptic glomeruli formation [3] [6]. Peripheral nerves exhibit truncated projections and reduced branching, disrupting sensorimotor integration. These structural defects arise from DIM’s interference with voltage-sensitive sodium channels (VSSCs), which regulate neurogenesis and axon guidance [8] [10]. Transcriptomic analyses further identify downregulation of ngn1 (neurogenin 1), a transcription factor governing neuronal differentiation, explaining the observed 30–40% reductions in neural progenitor proliferation [6]. The olfactory and peripheral nerve impairments directly contribute to behavioral phenotypes such as diminished prey capture responses and altered social aggregation in juvenile zebrafish [2].
DIM compromises blood-brain barrier (BBB) integrity during critical developmental windows, as demonstrated in Tg(flk:eGFP) zebrafish expressing fluorescent endothelial cells. Exposure to 0.8 μg/mL DIM increases BBB permeability by 50–60%, evidenced by dextran leakage assays and extravasation of circulating toxins into brain parenchyma [3] [7]. This disruption coincides with reduced expression of tight junction proteins (claudin-5, occludin) and adherens junction components (VE-cadherin), which normally seal the neurovascular unit. Mechanistically, DIM elevates reactive oxygen species (ROS) in cerebral vasculature, activating matrix metalloproteinases (MMPs) that degrade junctional complexes [7]. The resulting BBB leakage permits systemic toxins to access the CNS, amplifying neuroinflammation and neuronal apoptosis. These findings highlight the BBB as a sensitive target for DIM, with implications for neurodevelopmental disorders in pediatric populations [6] [7].
Table 3: Neural Developmental Defects in Zebrafish After DIM Exposure
Developmental Process | Exposure Window | DIM Concentration | Observed Defects | Molecular Correlates |
---|---|---|---|---|
Olfactory bulb development | 24–72 hpf | 0.4 μg/mL | Axon guidance errors; reduced glomeruli | ↓ngn1, ↓Robo2 |
Peripheral nerve growth | 48–96 hpf | 0.4 μg/mL | Truncated projections; reduced branching | ↓NGF, ↓semaphorin 3A |
BBB formation | 48–120 hpf | 0.8 μg/mL | Claudin-5 disruption; dextran leakage | ↑MMP-9, ↑ROS; ↓occludin |
The neurodevelopmental impacts of DIM exhibit pronounced age-dependency, with embryonic and larval stages showing 10–100× greater susceptibility than adults across species. In zebrafish, the first 72 hours post-fertilization represent a critical vulnerability window due to rapid neurogenesis, BBB immaturity, and incomplete metabolic detoxification systems [2] [6]. Mammalian models parallel this sensitivity: neonatal rats exposed to pyrethroids (e.g., deltamethrin) exhibit persistent dopamine transporter (DAT) reductions and hyperactivity, whereas adults show transient changes [8] [10]. This vulnerability arises from developmentally timed events:
Epidemiological studies associate childhood pyrethroid exposure with ADHD-like symptoms and cognitive deficits, mirroring animal findings [10]. These data underscore pediatric populations as exceptionally vulnerable to DIM’s developmental neurotoxicity, warranting stringent exposure controls during pregnancy and early childhood.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7